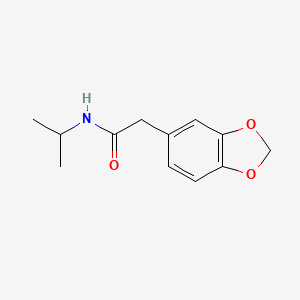

2-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)acetamide

Description

2-(2H-1,3-Benzodioxol-5-yl)-N-(propan-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole moiety linked to an acetamide scaffold substituted with an isopropyl group.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C12H15NO3/c1-8(2)13-12(14)6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3,(H,13,14) |

InChI Key |

WGAXLGDVRQFRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)acetamide typically involves the reaction of 1,3-benzodioxole with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in the synthesis include acetic anhydride, isopropylamine, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives vary in substituents on the acetamide nitrogen or benzodioxole ring, leading to divergent physicochemical and biological properties. Below is a comparative analysis:

Structural and Physicochemical Comparisons

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)acetamide, also known by its CAS number 105072-37-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The compound features a benzodioxole moiety which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| LogP (Partition Coefficient) | 4.670 |

| Water Solubility (LogSw) | -4.44 |

| pKa | 11.36 |

Research indicates that compounds containing the benzodioxole structure can interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest potential interactions with:

- Cyclin-dependent Kinases (CDKs) : Inhibitors targeting CDKs have been shown to affect transcription processes in cancer cells, potentially positioning this compound as a candidate for further study in oncology .

- Anti-inflammatory Pathways : The compound is included in libraries focused on anti-inflammatory activity, suggesting it may modulate inflammatory responses .

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound against various cell lines:

- Cancer Cell Lines : Preliminary results indicate that the compound exhibits cytotoxic effects on specific cancer cell lines at varying concentrations. For instance, studies have shown that similar benzodioxole derivatives can inhibit cell proliferation and induce apoptosis in cancerous cells .

Case Studies

One notable study explored the structure-activity relationships (SAR) of related compounds and their effects on CDK9 inhibition. The findings suggest that modifications to the benzodioxole structure could enhance potency and selectivity against specific targets .

Therapeutic Potential

Given its structural characteristics and preliminary biological activity data, this compound shows promise as a lead compound for drug development in the following areas:

- Cancer Therapy : Due to its potential inhibitory effects on CDKs and other cancer-related pathways.

- Anti-inflammatory Treatments : Its inclusion in anti-inflammatory libraries indicates potential applications in treating conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.